molecular formula C7H10N2O2 B3045393 Uracil, 5-ethyl-6-methyl- CAS No. 10606-53-8

Uracil, 5-ethyl-6-methyl-

Cat. No.: B3045393
CAS No.: 10606-53-8
M. Wt: 154.17 g/mol
InChI Key: BTSKTUHNJCDYNN-UHFFFAOYSA-N
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Description

Uracil, 5-ethyl-6-methyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound features ethyl and methyl groups substituted at the 5th and 6th positions of the uracil ring, respectively. These modifications can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-6-methyluracil typically involves the alkylation of uracil derivatives. One common method is the reaction of uracil with ethyl iodide and methyl iodide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for uracil derivatives often involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Uracil, 5-ethyl-6-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

Uracil, 5-ethyl-6-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Derivatives of uracil are explored for their potential antiviral and anticancer properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of uracil, 5-ethyl-6-methyl- involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleobases and interfere with nucleic acid synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The specific pathways and targets depend on the particular application and the structure of the derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uracil, 5-ethyl-6-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This makes it valuable for specialized applications where other uracil derivatives may not be as effective .

Properties

IUPAC Name

5-ethyl-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-5-4(2)8-7(11)9-6(5)10/h3H2,1-2H3,(H2,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSKTUHNJCDYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=O)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147491
Record name Uracil, 5-ethyl-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10606-53-8
Record name Uracil, 5-ethyl-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010606538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Uracil, 5-ethyl-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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